![molecular formula C23H22N2O5 B2684177 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 1005300-98-0](/img/structure/B2684177.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug design. The compound is commonly referred to as FTQA and has been studied extensively for its unique properties and potential benefits.
Scientific Research Applications
- Furan-based compounds have been investigated for their potential as antiproliferative agents against cancer cells. Among the synthesized derivatives, compound 15 demonstrated the highest antiproliferative activity against the cervical (HeLa) cancer cell line . Further studies could explore its mechanism of action and potential for targeted cancer therapy.
- The compound’s antioxidant activity is crucial for protecting cells from oxidative stress. Thiosemicarbazide derivatives 3, 10, and 9, as well as certain triazole derivatives (15, 18, 19, 20, 21, and 22), exhibited strong lipid peroxidation inhibitory activity . Investigating the underlying mechanisms and potential clinical applications could be valuable.
- The diverse biological applications of furan have prompted the synthesis of various derivatives, including this compound. Researchers are interested in exploring its drug-like properties and pharmacokinetics. SwissADME predictions can provide insights into its physicochemical properties and drug-likeness .
- Researchers have synthesized analogues of this compound by functionalizing the furan moiety. For example, N-(4-bromophenyl)furan-2-carboxamide was prepared through a reaction with 4-bromoaniline . Further exploration of analogs could lead to novel drug candidates.
Antiproliferative Activity Against Cancer Cells
Antioxidant Properties
Drug Development
Functionalization and Analog Synthesis
Mechanism of Action
Furan derivatives
The furan ring in this compound is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Tetrahydroquinoline derivatives
The tetrahydroquinoline ring in this compound is a type of heterocyclic compound. Tetrahydroquinoline derivatives are known to exhibit a wide range of biological activities and are found in many biologically active synthetic and natural products .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-8-10-19(11-9-18)30-15-22(26)24-17-7-6-16-4-2-12-25(20(16)14-17)23(27)21-5-3-13-29-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXINJAWLHOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide |
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